molecular formula C16H12N2O3S B2397902 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 868377-65-5

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No. B2397902
CAS RN: 868377-65-5
M. Wt: 312.34
InChI Key: UGXPLHVCKJGHAY-MSUUIHNZSA-N
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Description

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP was first discovered in the 1970s when a group of drug users in California developed Parkinson's disease-like symptoms after using a contaminated batch of a synthetic heroin. It was later found that the contaminant was MPTP, which caused irreversible damage to the dopamine-producing neurons in the brain.

Mechanism of Action

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is then selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress, ultimately resulting in neuronal death.
Biochemical and physiological effects:
This compound-induced neurotoxicity results in a depletion of dopamine in the brain, leading to symptoms similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia. This compound also causes oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is a useful tool for studying the pathophysiology of Parkinson's disease in animal models. However, there are limitations to its use, including the fact that this compound-induced neurotoxicity is irreversible, and that the dose and duration of this compound exposure must be carefully controlled to avoid confounding factors.

Future Directions

Future research on N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide may focus on developing new animal models of Parkinson's disease that more closely mimic the human disease, as well as on identifying new therapeutic targets for the treatment of the disease. Additionally, research may focus on developing new compounds that selectively target dopaminergic neurons, with fewer off-target effects than this compound.

Synthesis Methods

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide can be synthesized by reacting 2-(4-methoxyphenyl)thioacetamide with propargyl bromide in the presence of a base, followed by cyclization with 2-bromo-1-(furan-2-yl)ethanone. The resulting product is then treated with a reducing agent, such as sodium borohydride, to yield this compound.

Scientific Research Applications

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. By selectively damaging dopaminergic neurons in the brain, this compound induces a Parkinson's disease-like phenotype in animal models. This has allowed researchers to study the underlying mechanisms of the disease and to test potential therapies.

properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-3-9-18-14-11(20-2)6-4-8-13(14)22-16(18)17-15(19)12-7-5-10-21-12/h1,4-8,10H,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXPLHVCKJGHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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